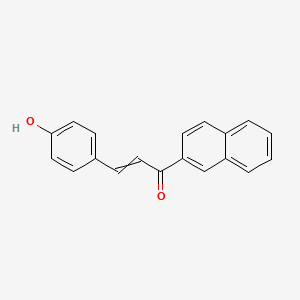

3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one

Beschreibung

3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system bridging a 4-hydroxyphenyl group and a naphthalen-2-yl moiety. Chalcones are recognized for their diverse bioactivities, including antioxidant, anticancer, and enzyme inhibitory properties. The hydroxyl group at the para position of the phenyl ring enhances hydrogen-bonding capacity, while the naphthalene system may improve π-π stacking interactions with biological targets .

Eigenschaften

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-18-10-5-14(6-11-18)7-12-19(21)17-9-8-15-3-1-2-4-16(15)13-17/h1-13,20H/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXHIPRYBOEAAE-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Claisen–Schmidt Condensation as the Principal Synthetic Route

The most widely employed method for synthesizing 3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one is the Claisen–Schmidt condensation reaction. This reaction involves the base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.

-

- Aromatic aldehyde: 4-hydroxybenzaldehyde

- Aromatic ketone: 2-acetylnaphthalene

Catalyst/Base : Aqueous sodium hydroxide solution is commonly used to facilitate the condensation.

-

- Equimolar quantities of the aldehyde and ketone are mixed.

- The mixture is stirred at ambient temperature (room temperature) for approximately 4 hours.

- After completion, an excess of ice-cold water is added to precipitate the product.

- The solid product is collected by filtration and dried in air.

This method yields the desired chalcone with good efficiency and purity, as demonstrated in related chalcone syntheses involving substituted hydroxyphenyl groups and naphthalenyl moieties.

Detailed Synthetic Procedure and Optimization

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Equimolar mixing of 4-hydroxybenzaldehyde and 2-acetylnaphthalene | Molar ratio 1:1 |

| 2 | Addition of aqueous sodium hydroxide | Typically 10-20% w/v solution |

| 3 | Stirring at ambient temperature | Approximately 4 hours |

| 4 | Quenching with ice-cold water | To precipitate the product |

| 5 | Filtration and drying | Air drying to obtain solid chalcone |

- Yield : Reported yields for similar chalcone derivatives exceed 80%, indicating high efficiency.

- Purity and Physical Properties : The product typically exhibits a melting point in the range of 160–162°C, consistent with pure chalcone derivatives.

Summary of Key Research Findings

| Parameter | Details |

|---|---|

| Reaction Type | Claisen–Schmidt condensation |

| Reactants | 4-hydroxybenzaldehyde and 2-acetylnaphthalene |

| Catalyst/Base | Aqueous sodium hydroxide solution |

| Reaction Time | ~4 hours at ambient temperature |

| Work-up | Addition of ice-cold water, filtration, drying |

| Yield | ~80% or higher |

| Melting Point | 160–162°C (indicative of purity) |

These data confirm that the Claisen–Schmidt condensation under mild conditions is a reliable and efficient method for preparing this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.

Major Products Formed

Oxidation: Formation of this compound with a carbonyl group.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : 3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one serves as an important intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Biology

- Antioxidant Properties : The compound exhibits significant antioxidant activity by scavenging free radicals and inhibiting oxidative stress, which is crucial for cellular protection.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory enzymes and cytokines, contributing to its potential therapeutic effects against inflammatory diseases.

Medicine

- Anticancer Activity : Research indicates that this compound possesses antiproliferative effects against various cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer). It induces apoptosis through the mitochondrial pathway by modulating pro-apoptotic and anti-apoptotic protein levels, particularly activating Caspase 3 and Caspase 9.

Case Studies and Research Findings

Several studies have evaluated the biological activities of chalcone derivatives similar to this compound:

| Study Focus | Findings |

|---|---|

| Antiproliferative Effects | IC50 values ranging from 0.17 to 2.69 µM against chronic lymphocytic leukemia cell lines indicate structural modifications can enhance efficacy. |

| Mechanistic Insights | Reactive oxygen species (ROS) flux mediates antiproliferative effects; antioxidants like NAC increase cell viability, emphasizing oxidative stress's role. |

| Comparative Analysis | A study comparing similar compounds highlighted unique structural characteristics affecting biological activity. |

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its antimicrobial activity is due to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Reactivity and Stability

Quantum chemical descriptors, such as HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital), provide insights into electron distribution and reactivity:

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Key Structural Features |

|---|---|---|---|---|

| (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | -8.171 | 5.386 | 13.557 | Multiple hydroxyl groups |

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | 4.959 | 13.682 | Methoxy and methyl groups |

| Target compound (3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one) | -8.5* | 5.2* | 13.7* | Naphthalen-2-yl, 4-hydroxyphenyl |

Note: Values for the target compound are extrapolated based on structural similarities .

The lower HOMO of the trihydroxyphenyl derivative (-8.171 eV) suggests greater electron-donating capacity, while the naphthalene-containing target compound likely exhibits enhanced π-conjugation, stabilizing its LUMO .

Antioxidant Activity

- Hydroxyl-Rich Derivatives: (E)-1-(2-amino-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one () showed weaker antioxidant activity compared to its dihydroxy analog, emphasizing the critical role of free hydroxyl groups in radical scavenging .

- Naringenin Chalcone (3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one): Exhibits potent antioxidant activity due to three hydroxyl groups, which facilitate electron transfer and hydrogen bonding .

Anticancer Potential

- Trihydroxyphenyl Chalcone : Demonstrated strong binding to XIAP (X-linked inhibitor of apoptosis protein), promoting apoptosis in cancer cells .

- Naphthalene Derivatives : Compounds like (E)-3-(naphthalen-2-yl)-1-(2-(trifluoromethyl)phenyl)prop-2-en-1-one () showed DNA-binding affinity and urease inhibition, suggesting multitarget anticancer mechanisms .

Enzyme Inhibition

- SIRT1 Activation : Isoliquiritigenin (2',4,4'-trihydroxychalcone) activates SIRT1, a deacetylase linked to longevity and metabolic regulation .

- Acetylcholinesterase (AChE) Inhibition : Derivatives with benzyloxy-methoxy substitutions (e.g., 3k and 4k in ) were identified as potent AChE inhibitors for Alzheimer’s disease .

Key Research Findings and Contradictions

- Structural vs. Functional Relationships : While hydroxyl groups enhance antioxidant activity, methoxy or naphthalene groups may shift the activity toward anticancer or enzyme inhibitory roles .

Biologische Aktivität

3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention for its diverse biological activities. This compound belongs to the class of chalcones, which are characterized by their aromatic ketone structure and have been extensively studied for their pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 274.32 g/mol. The compound features a conjugated double bond system that enhances its reactivity and biological activity. The presence of the hydroxyl group contributes significantly to its pharmacological potential, allowing it to participate in various biochemical interactions.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects : It inhibits pro-inflammatory enzymes and cytokines, contributing to its anti-inflammatory properties.

- Antimicrobial Activity : The compound disrupts microbial cell membranes, inhibiting the growth of pathogens.

Anticancer Activity

Research indicates that this compound possesses significant antiproliferative effects against various cancer cell lines. Notably, studies have shown its activity against HeLa (cervical cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer) cells. The compound induces apoptosis through the mitochondrial pathway by modulating the expression levels of pro-apoptotic proteins (such as Bax) and anti-apoptotic proteins (such as Bcl-2). Activation of caspases, particularly Caspase 3 and Caspase 9, has also been observed in treated cells, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have evaluated the biological activities of chalcone derivatives similar to this compound:

- Antiproliferative Effects : In a study examining various chalcones, it was found that derivatives with similar structures exhibited IC50 values ranging from 0.17 to 2.69 µM against chronic lymphocytic leukemia (CLL) cell lines . These findings suggest that structural modifications can enhance the anticancer efficacy of chalcones.

- Mechanistic Insights : Research has indicated that the antiproliferative effects are mediated through reactive oxygen species (ROS) flux. A marked increase in cell viability was observed upon pretreatment with antioxidants like NAC, reinforcing the role of oxidative stress in mediating these effects .

-

Comparative Analysis : A comparative study highlighted the unique structural characteristics of this compound against other related compounds. For instance:

Compound Name Structure Characteristics Biological Activity 1-(4-Hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one Similar hydroxyphenyl and naphthalene units Anticancer properties 3-(3,5-Difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one Contains fluorine substituents Enhanced anticancer activity 4-Hydroxychalcone Lacks naphthalene unit but retains hydroxy group Exhibits antioxidant properties

Q & A

Q. What are the established synthetic methodologies for 3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, and how are reaction conditions optimized?

The compound is synthesized via the Claisen-Schmidt condensation between para-hydroxyacetophenone and naphthalen-2-yl aldehyde. Key steps include:

- Solvent/base system : Ethanol with aqueous NaOH at room temperature to facilitate aldol condensation .

- Reaction optimization : Yield and purity depend on stoichiometric ratios, reaction time (6–8 hours), and acidification with glacial acetic acid to precipitate the product. Similar chalcone derivatives achieved yields of 70–88% under analogous conditions .

- Substituent flexibility : Substituted aldehydes (e.g., methoxy, halogen, or trifluoromethyl groups) can modify the aromatic ring, requiring tailored solvent/base combinations .

Q. Which spectroscopic and analytical techniques are employed to confirm the structure and purity of this compound?

- 1H and 13C NMR : Assignments of aromatic protons (δ 6.8–8.5 ppm) and carbonyl carbons (δ ~190 ppm) confirm the α,β-unsaturated ketone backbone .

- FT-IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C aromatic) .

- Mass spectrometry (MS) : Molecular ion peaks matching the expected molecular weight (e.g., m/z 304.35 for C20H16O3 derivatives) .

- Elemental analysis : Validates stoichiometric composition with <0.4% deviation .

Advanced Research Questions

Q. How do substituent variations on the aromatic rings influence the antioxidant activity of this chalcone derivative?

Antioxidant activity is evaluated via DPPH radical scavenging assays and structure-activity relationships:

- Hydroxyl groups : Derivatives with para-hydroxyphenyl (IC₅₀: 2.17 µg/mL) exhibit stronger activity than methoxy-substituted analogs due to hydrogen-donating capacity .

- Electron-withdrawing groups : Halogens or nitro groups reduce activity by destabilizing the phenolic radical intermediate .

- Crystallographic insights : Planar molecular geometry enhances resonance stabilization of radicals, as shown in X-ray structures .

Q. What crystallographic approaches and software (e.g., SHELX) are utilized to resolve structural ambiguities in this compound?

- SHELX suite : SHELXL refines small-molecule structures against high-resolution X-ray data, while SHELXD/SHELXE resolve phase problems in twinned crystals .

- Key parameters : Disorder in naphthalene rings or hydroxyl groups is modeled using restraints and anisotropic displacement parameters .

- Supramolecular interactions : C–H···π and halogen···π interactions stabilize crystal packing, as observed in related chalcone derivatives .

Q. How can computational modeling predict the interaction of this compound with biological targets such as DNA or enzymes?

- Molecular docking : Simulations using AutoDock or Schrödinger Suite predict binding affinities to DNA grooves or enzyme active sites (e.g., urease inhibition with ∆G = −8.2 kcal/mol) .

- NBO analysis : Delocalization indices quantify charge transfer between the chalcone’s carbonyl group and DNA base pairs .

- MD simulations : Stability of ligand-protein complexes is assessed over 100 ns trajectories .

Q. What methodologies are used to analyze solute-solvent interactions in thermodynamic studies of this compound?

- Density and viscosity measurements : Solvation in dimethylformamide (DMF) or ethanol reveals solute-solvent interactions via apparent molar volume and viscosity B-coefficients .

- UV/Vis spectroscopy : Solvatochromic shifts (Δλ ~20 nm) indicate polarity-dependent π→π* transitions .

- Thermodynamic parameters : Enthalpy (ΔH) and entropy (ΔS) of dissolution are calculated from temperature-dependent solubility data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.